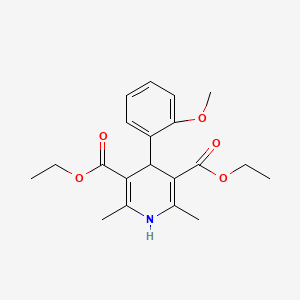

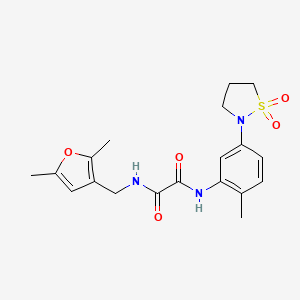

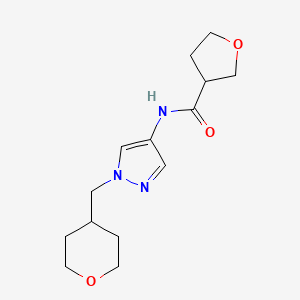

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic molecule that contains furan and pyridine rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, polysubstituted furans can be synthesized via a catalyst-free, one-pot synthesis . A series of polysubstituted furans was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Applications De Recherche Scientifique

Synthesis and Structural Applications

- Synthesis of Heterocyclic Compounds : The compound and its derivatives are utilized as building blocks in the synthesis of various heterocyclic compounds. These compounds play a crucial role in creating structures that contain pyrimidine and pyridazine fragments, which are analogs of nitrogen-containing bases of the pyrimidine series, indicating their significance in medicinal chemistry and drug design (Aniskova, Grinev, & Yegorova, 2017).

- Coordination Polymer Formation : The compound has been used in the formation of coordination polymers, highlighting its potential in creating novel materials with specific properties. For instance, a Cu(II) coordination polymer was synthesized from N1,N2-di(pyridin-4-yl)oxalamide, showcasing the compound's role in forming structurally intricate materials (Kuai, Hu, Jiang, Qian, & Li, 2014).

Chemical Modification and Reactivity

- Synthesis of Biologically Active Compounds : The compound is involved in the synthesis of biologically active compounds, indicating its importance in creating pharmacologically relevant structures. For instance, interactions with other molecules lead to products with plant-growth regulatory activity, demonstrating the compound's versatility and potential in agricultural sciences (Aniskova, Grinev, & Yegorova, 2017).

- Formation of Supramolecular Architecture : The compound contributes to the formation of complex structures through hydrogen bonding and intermolecular interactions, as observed in the crystal structure of bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate. This indicates its role in the development of materials with potential applications in nanotechnology and material sciences (Qin, Dong, Li, & Gong, 2010).

Biological Activity and Interactions

- DNA Interaction and Anticancer Activity : Some derivatives of the compound demonstrate DNA intercalative activity, serving as inhibitors for human topoisomerase IIα, with potential implications in cancer therapy. This suggests the compound's derivatives can be tailored for specific biological targets, offering possibilities in drug development and oncology (Jeon, Park, Kadayat, Shrestha, Lee, & Kwon, 2017).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .

Mode of Action

It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they may interact with specific proteins or enzymes in the Mycobacterium tuberculosis to exert their effects.

Biochemical Pathways

Given its potential anti-tubercular activity , it may be involved in disrupting the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potential anti-tubercular effects.

Propriétés

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBVJBGCHCJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2809272.png)

![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid](/img/structure/B2809275.png)

![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide](/img/structure/B2809281.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)

![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)